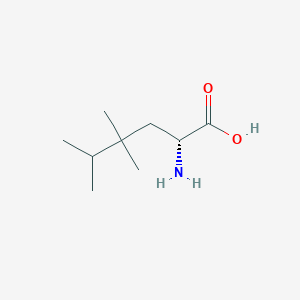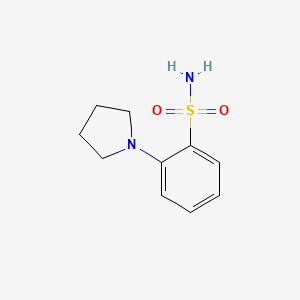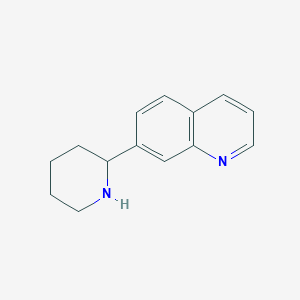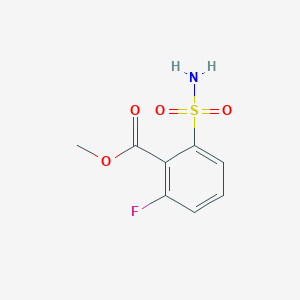![molecular formula C8H5N3O4 B13612564 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system with hydroxyl and nitro functional groups.
Méthodes De Préparation
The synthesis of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens. Major products formed from these reactions include ketones, amines, and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various pathogenic bacteria.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and other diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives such as:
2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a methyl group and a hydroxyl group at different positions, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H5N3O4 |
|---|---|
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
2-hydroxy-7-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-3-8(13)10-4-5(11(14)15)1-2-6(10)9-7/h1-4,12H |
Clé InChI |
IYBXCYUPWRGOJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)


![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)




![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)





